Ethyl tetrahydrothiophene-2-carboxylate
Overview
Description
Ethyl tetrahydrothiophene-2-carboxylate is an organic compound with the molecular formula C7H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Ethyl tetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl tetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl thiophene-2-carboxylate
- Methyl tetrahydrothiophene-2-carboxylate
- Propyl tetrahydrothiophene-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity and biological activities .
Biological Activity
Ethyl tetrahydrothiophene-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrothiophene ring substituted with an ethyl ester group. Its molecular formula is , and it has a molecular weight of 174.26 g/mol.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of thiophene compounds, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
2. Anticancer Effects
Several studies have explored the anticancer potential of this compound. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death. In vitro assays indicated that it significantly reduced cell viability at concentrations as low as 10 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Caspase activation |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Induction of apoptosis |
3. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. A study focused on its ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme implicated in various neurological disorders. The compound demonstrated a higher efficacy in GABA-AT inhibition compared to existing drugs, suggesting its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of GABA-AT, leading to increased GABA levels in the brain, which may contribute to its neuroprotective effects.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases, which are crucial for cell death processes.
- Membrane Disruption : Its antimicrobial effects are likely due to the disruption of microbial cell membranes, affecting their integrity and function.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with various concentrations of this compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models subjected to neurotoxic agents demonstrated that administration of this compound significantly improved behavioral outcomes and reduced neuronal damage compared to control groups. This suggests its potential as a neuroprotective agent in therapeutic applications for neurodegenerative diseases.
Properties
IUPAC Name |
ethyl thiolane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDROBMEJHQSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220067 | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-42-2 | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18342-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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